4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4-ethynyl-1-(2-fluorophenyl)pyrazole |
InChI |
InChI=1S/C11H7FN2/c1-2-9-7-13-14(8-9)11-6-4-3-5-10(11)12/h1,3-8H |
InChI Key |
UULJWTRMAUSEKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Ethynyl 1 2 Fluorophenyl 1h Pyrazole and Its Precursors
Retrosynthetic Analysis and Key Disconnections in the Synthesis of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the carbon-carbon bond of the ethynyl (B1212043) group and the bonds forming the pyrazole (B372694) ring.
Disconnection 1: The C4-Ethynyl Bond
The most logical disconnection is the C(sp)-C(sp²) bond between the pyrazole ring and the ethynyl group. This suggests a late-stage introduction of the ethynyl moiety. A common and effective method for this transformation is a Sonogashira coupling reaction. This would involve a precursor such as a 4-halo-1-(2-fluorophenyl)-1H-pyrazole (where the halogen is typically iodine or bromine) and a suitable acetylene (B1199291) source, like trimethylsilylacetylene, followed by deprotection.
Disconnection 2: The Pyrazole Ring
The formation of the pyrazole ring itself offers several retrosynthetic possibilities. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. In this case, the precursor would be (2-fluorophenyl)hydrazine and a suitable three-carbon synthon that can ultimately provide the C4-ethynyl functionality or a handle for its later introduction.
Combining these disconnections, a plausible retrosynthetic pathway is outlined below:
Table 1: Retrosynthetic Pathway for this compound
| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |
| This compound | 4-Halo-1-(2-fluorophenyl)-1H-pyrazole | Trimethylsilylacetylene | 1-(2-Fluorophenyl)-1H-pyrazole, Halogenating agent |
| 1-(2-Fluorophenyl)-1H-pyrazole | (2-Fluorophenyl)hydrazine | 1,3-Dicarbonyl compound or equivalent | 2-Fluoroaniline, 1,3-Diketone |
Classical and Modern Approaches to Pyrazole Ring Formation
The construction of the pyrazole core is a well-established area of heterocyclic chemistry, with both classical and modern methods offering versatile routes to a wide array of substituted pyrazoles.
Cyclization Reactions Utilizing Hydrazine Derivatives and Related Compounds
The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds is the most traditional and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. rsc.orgnih.gov In the context of synthesizing the target molecule, (2-fluorophenyl)hydrazine would be the key reagent.
The cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine like (2-fluorophenyl)hydrazine can lead to two regioisomeric products. nih.govmdpi.com However, the regioselectivity can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov
Another classical approach involves the cyclocondensation of α,β-unsaturated ketones and aldehydes with hydrazines. mdpi.com This reaction typically proceeds through a pyrazoline intermediate which is then oxidized to the corresponding pyrazole.
A more modern approach involves the 1,3-dipolar cycloaddition of sydnones with alkynes. nih.govbeilstein-journals.org For the synthesis of 1-(2-fluorophenyl)pyrazoles, a 3-(2-fluorophenyl)sydnone can be reacted with a suitable alkyne dipolarophile. nih.gov
Condensation Reactions in Pyrazole Ring Construction
Condensation reactions are at the heart of many pyrazole syntheses. The initial step in the reaction between a hydrazine and a 1,3-diketone is the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent can influence the reaction's regioselectivity, with aprotic dipolar solvents sometimes favoring the formation of a single isomer. nih.gov
Multi-component Reaction Strategies for Substituted Pyrazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.orgrsc.orgmdpi.com This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.
For the synthesis of substituted pyrazoles, various MCRs have been developed. A common strategy involves the in-situ generation of a 1,3-dicarbonyl compound which then reacts with a hydrazine. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can directly yield a polysubstituted pyrazole. beilstein-journals.org These methods provide a convergent and flexible route to pyrazoles that can be adapted for the synthesis of the target molecule's precursors.
Introduction of the Ethynyl Functionality
The introduction of a terminal alkyne at the C4 position of the pyrazole ring is a key step in the synthesis of this compound.
Methodologies for Terminal Alkyne Incorporation at the Pyrazole Core
The most prevalent method for introducing an ethynyl group onto a heterocyclic core is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this synthetic context, a 4-halo-1-(2-fluorophenyl)-1H-pyrazole serves as the electrophilic partner.
The synthesis of the 4-halopyrazole precursor is crucial. Direct halogenation of 1-(2-fluorophenyl)-1H-pyrazole can be achieved using various halogenating agents. For instance, iodination at the C4 position of 1-aryl-3-CF3-1H-pyrazoles has been accomplished with elemental iodine mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
Once the 4-halopyrazole is obtained, the Sonogashira coupling is performed with a protected alkyne, such as trimethylsilylacetylene, to prevent self-coupling. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). Following the coupling reaction, the silyl (B83357) protecting group is removed under mild conditions, for example, with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to yield the terminal alkyne.
Table 2: Key Reactions in the Synthesis of this compound
| Reaction Type | Reactants | Key Reagents/Catalysts | Product |
| Pyrazole Formation (Knorr Synthesis) | (2-Fluorophenyl)hydrazine, 1,3-Diketone | Acid or base catalyst | 1-(2-Fluorophenyl)-pyrazole |
| C4-Halogenation | 1-(2-Fluorophenyl)-1H-pyrazole | N-Iodosuccinimide (NIS) or I₂/CAN | 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole |
| Sonogashira Coupling | 4-Iodo-1-(2-fluorophenyl)-1H-pyrazole, Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, Base | 1-(2-Fluorophenyl)-4-(trimethylsilylethynyl)-1H-pyrazole |
| Desilylation | 1-(2-Fluorophenyl)-4-(trimethylsilylethynyl)-1H-pyrazole | TBAF or K₂CO₃/MeOH | This compound |
Incorporation of Fluorophenyl Substituents
The introduction of the 2-fluorophenyl group onto the nitrogen atom of the pyrazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pre-functionalized hydrazine or by N-arylation of a pre-formed pyrazole ring.
Several robust methods are available for the N-arylation of pyrazoles. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a pyrazole with an aryl halide. researchgate.net While traditionally requiring harsh reaction conditions, modern modifications have been developed that proceed under milder conditions with the use of appropriate ligands. researchgate.net
Chan-Lam Coupling: This is a copper-catalyzed cross-coupling reaction between a pyrazole and an arylboronic acid. organic-chemistry.org It offers the advantage of proceeding under mild, often aerobic, conditions and tolerates a wide range of functional groups. The reaction of pyrazole with 2-fluorophenylboronic acid in the presence of a copper catalyst and a base like pyridine (B92270) would yield the desired N-arylated product.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It involves the reaction of an amine (in this case, pyrazole) with an aryl halide (e.g., 2-fluorobromobenzene or 2-fluoroiodobenzene). The reaction is typically catalyzed by a palladium complex with a bulky electron-rich phosphine (B1218219) ligand, in the presence of a strong base such as sodium tert-butoxide. wikipedia.orgresearchgate.net This method is known for its broad substrate scope and high functional group tolerance. wikipedia.org
| Reaction | Aryl Source | Catalyst | Key Advantages |
| Ullmann Condensation | 2-Fluoroiodobenzene | Copper(I) salt (e.g., CuI, Cu₂O) | Cost-effective catalyst. researchgate.net |
| Chan-Lam Coupling | 2-Fluorophenylboronic acid | Copper(II) acetate | Mild reaction conditions, often open to air. organic-chemistry.org |
| Buchwald-Hartwig Amination | 2-Fluorobromobenzene | Palladium(0) complex with phosphine ligand | High functional group tolerance, broad substrate scope. wikipedia.orglibretexts.org |
For unsymmetrically substituted pyrazoles, the N-arylation can lead to a mixture of regioisomers. Achieving regioselectivity is therefore crucial. In the case of pyrazole itself, both nitrogen atoms are equivalent. However, for substituted pyrazoles, steric and electronic factors can influence the site of arylation.
One common strategy to ensure regioselectivity is to start with a pre-functionalized hydrazine, such as 2-fluorophenylhydrazine, and react it with a suitable 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring. organic-chemistry.org This approach, known as the Knorr pyrazole synthesis, unequivocally establishes the position of the aryl substituent on the N1 atom. organic-chemistry.org
Alternatively, when N-arylating a pre-existing pyrazole, the reaction conditions can be tuned to favor one regioisomer over the other. For instance, in copper-catalyzed N-arylation reactions, the choice of ligand and solvent can influence the regiochemical outcome. organic-chemistry.org Directing groups on the pyrazole ring can also be employed to guide the incoming aryl group to a specific nitrogen atom. nih.govrsc.org
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry has seen the development of techniques that can enhance reaction rates, improve yields, and promote greener chemical processes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of pyrazole derivatives. nih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purer products compared to conventional heating methods. nih.govgsconlinepress.comnanobioletters.com
Microwave heating has been successfully applied to various steps in the synthesis of pyrazole-containing compounds, including:
Knorr pyrazole synthesis: The condensation of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring is often significantly faster under microwave irradiation. nih.gov
Sonogashira coupling: Microwave-assisted Sonogashira coupling reactions have been shown to be highly efficient for the alkynylation of heterocyclic halides, including 4-halopyrazoles. sci-hub.seorganic-chemistry.orgresearchgate.net This allows for the rapid introduction of the ethynyl group.
Buchwald-Hartwig amination: The N-arylation of pyrazoles can also be expedited using microwave heating, leading to shorter reaction times for the introduction of the 2-fluorophenyl group. researchgate.net
The efficiency of microwave-assisted synthesis is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. gsconlinepress.com
| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Key Benefit |
| Pyrazole Ring Formation | Several hours | 2-10 minutes | Dramatic reduction in reaction time. nanobioletters.comnih.gov |
| Sonogashira Coupling | 8-24 hours | 5-30 minutes | Increased reaction rate and often improved yield. sci-hub.seorganic-chemistry.org |
The synthesis of this compound is heavily reliant on transition metal catalysis. As detailed in the preceding sections, both palladium and copper catalysts play pivotal roles in the key bond-forming reactions.
Palladium Catalysis: This is central to the introduction of the ethynyl group via the Sonogashira coupling. sci-hub.se Furthermore, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, provides a powerful method for the N-arylation step. wikipedia.org The versatility of palladium catalysts allows for a wide range of substrates to be used, and the continuous development of new ligands has led to milder reaction conditions and improved catalytic efficiency.
Copper Catalysis: Copper catalysts are essential for the Sonogashira reaction, where they act as a co-catalyst to facilitate the formation of the copper acetylide intermediate. acs.org Additionally, copper is the key metal in the Ullmann and Chan-Lam N-arylation reactions, offering an alternative and often more economical approach to palladium-catalyzed methods for attaching the 2-fluorophenyl group. researchgate.netorganic-chemistry.org
The strategic combination of these catalytic methods allows for the efficient and modular synthesis of this compound and its derivatives. The choice between these catalytic systems depends on factors such as the availability of starting materials, cost considerations, and the need for specific functional group tolerance.
One-Pot Synthesis Protocols for Enhanced Efficiency
One-pot synthesis protocols have become a cornerstone in modern organic chemistry, offering significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact. researchgate.net These methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, are particularly valuable for constructing complex heterocyclic structures like substituted pyrazoles. thieme-connect.comresearchgate.net The development of such protocols circumvents the need for lengthy separation and purification procedures at each step, thereby saving time, solvents, and resources. rhhz.net
Multicomponent reactions (MCRs) are a prominent class of one-pot syntheses that have been effectively applied to the creation of diverse pyrazole libraries. researchgate.netnih.gov A common and efficient approach involves the three-component condensation of ketones, aldehydes, and a hydrazine source. thieme-connect.comorganic-chemistry.org In one such metal-free process, readily available ketones, aldehydes, and hydrazine monohydrochloride are condensed to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole in good to excellent yields. thieme-connect.comresearchgate.netorganic-chemistry.org This method is often robust enough for multigram-scale synthesis and can be performed without chromatography. thieme-connect.com
Various catalysts have been employed to facilitate these one-pot reactions. For instance, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the reaction between cyclic β-diketones, arylglyoxals, and arylhydrazones, demonstrating a broad substrate scope and good functional group tolerance. chemistryviews.org Other strategies have utilized ultrasonic radiation to promote catalyst-free reactions in green solvents like polyethylene (B3416737) glycol (PEG-400) and water, highlighting an environmentally benign pathway to highly substituted pyrazoles. researchgate.netrhhz.net The choice of reagents and conditions allows for the incorporation of diverse functionalities onto the pyrazole core, which is crucial for tuning the properties of the final compound. chemistryviews.org
Below is a data table summarizing various one-pot methodologies for the synthesis of substituted pyrazoles.
| Reactants | Catalyst/Conditions | Key Features | Yield Range | Reference |
|---|---|---|---|---|
| Ketones, Aldehydes, Hydrazine Monohydrochloride | In situ oxidation with Bromine or O₂/DMSO | Metal-free, scalable, often chromatography-free. | Good to Excellent | thieme-connect.comorganic-chemistry.org |
| Cyclic β-Diketones, Arylglyoxals, Arylhydrazones | p-Toluenesulfonic acid (p-TsOH) in DMF | Atom-economic, broad substrate scope, good functional group tolerance. | High | chemistryviews.org |
| Enones, p-Toluenesulfonyl Hydrazide, Halides | Base-mediated, sequential one-pot reaction | Provides access to specific regioisomers (1,3,5-substituted). | Good to High | daneshyari.com |
| Aldehydes, Malononitrile, Phenylhydrazine | Ultrasonic irradiation, PEG-400/Water | Catalyst-free, green solvents, operational simplicity. | Not Specified | researchgate.netrhhz.net |
| 5-Aminopyrazoles, Azlactones | Solvent-free reaction followed by t-BuOK/DMSO | Effective for fused pyrazole systems (pyrazolo[3,4-b]pyridin-6-ones). | Up to 81% | beilstein-journals.org |
Regioselectivity and Yield Optimization in Reaction Pathways
Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. The classical Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, often suffers from a lack of regioselectivity, yielding a mixture of isomers. daneshyari.com This issue arises because either of the two carbonyl groups can undergo initial condensation with the hydrazine, leading to different substitution patterns on the final pyrazole ring. acs.org For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can produce both 1,3,5- and 1,3,4-trisubstituted pyrazoles.
To address this challenge, significant research has focused on developing synthetic routes that offer precise control over the placement of substituents. One effective strategy involves a sequential, one-pot synthesis starting from enones, which can deliver 1,3,5-substituted pyrazoles with complete regioselectivity, a result often difficult to achieve via the Knorr synthesis. daneshyari.com The choice of catalyst and reaction conditions plays a pivotal role in directing the regiochemical outcome. Base-mediated [3+2] cycloadditions of specific precursors like 2-alkynyl-1,3-dithianes and sydnones have been shown to achieve excellent regioselectivity under mild conditions. acs.org Similarly, catalyst systems can be designed to favor the formation of a specific isomer. For example, silver carbonate (Ag₂CO₃) has been identified as a key reagent to switch the stereoselectivity in the synthesis of N-carbonylvinylated pyrazoles. nih.gov
Yield optimization is intrinsically linked to the control of reaction pathways. Key parameters that are frequently adjusted include the choice of solvent, catalyst loading, temperature, and nature of the oxidizing agent in reactions requiring an aromatization step. thieme-connect.comorganic-chemistry.org For example, in the one-pot synthesis of pyrazoles from ketones and aldehydes, the oxidation of the pyrazoline intermediate can be achieved using bromine for high efficiency, while a greener alternative using oxygen in dimethyl sulfoxide (B87167) (DMSO) also provides high yields, with DMSO being superior due to its high oxygen solubility. organic-chemistry.org The development of catalyst-free methods under ultrasonic irradiation or the use of p-TsOH as a simple and effective catalyst also represents efforts to maximize yield while maintaining operational simplicity. chemistryviews.orgbenthamdirect.com
The following table compares different synthetic pathways, highlighting their regiochemical control and yield efficiency.
| Synthetic Pathway | Starting Materials | Key Control Element | Regiochemical Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Knorr Synthesis | Unsymmetrical 1,3-Diketones, Hydrazines | Substituent electronics/sterics | Often a mixture of regioisomers. | Variable | daneshyari.comacs.org |
| Sequential One-Pot from Enones | Enones, Hydrazides, Halides | Reaction pathway control | Complete regioselectivity for 1,3,5-substituted pyrazoles. | Good to High | daneshyari.com |
| Condensation/In-situ Oxidation | Ketones, Aldehydes, Hydrazine | Choice of oxidant (Br₂ vs. O₂) and solvent (DMSO) | Depends on precursors; focus is on efficiency. | Up to 95% | thieme-connect.comorganic-chemistry.org |
| Base-Mediated [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | Base-mediated conditions | Excellent regioselectivity. | Good | acs.org |
| p-TsOH Catalyzed MCR | β-Diketones, Arylglyoxals, Arylhydrazones | Acid catalysis | Specific to multifunctionalized pyrazoles. | High | chemistryviews.org |
Sustainable and Green Chemistry Aspects in the Synthesis of Substituted Pyrazoles
The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrazole derivatives. nih.govresearchgate.net The goal is to develop methodologies that are not only efficient and high-yielding but also environmentally benign, atom-economical, and operationally simple. nih.govresearchgate.net This shift is driven by the need to reduce the use of hazardous reagents, minimize waste generation, and replace volatile organic solvents with greener alternatives. rhhz.netbenthamdirect.com
A major focus in the green synthesis of pyrazoles is the use of sustainable solvents, with water being the most desirable medium due to its non-toxic, non-flammable, and abundant nature. thieme-connect.comthieme-connect.com Numerous protocols have been developed for synthesizing pyrazoles in aqueous media, often with the aid of catalysts that function efficiently in water. thieme-connect.comacs.org Other green solvents, such as polyethylene glycol (PEG-400), have also been used successfully, particularly in catalyst-free, ultrasound-promoted reactions. researchgate.netrhhz.net
The adoption of alternative energy sources like microwave and ultrasonic irradiation represents another key aspect of green pyrazole synthesis. researchgate.netbenthamdirect.com These techniques can significantly accelerate reaction rates, reduce reaction times, and often lead to higher yields compared to conventional heating methods, all while consuming less energy. rhhz.net Furthermore, there is a growing emphasis on developing catalyst-free reaction protocols, which simplifies product purification and eliminates waste associated with catalyst separation and disposal. rhhz.netnih.gov
Multicomponent reactions (MCRs) inherently align with the principles of green chemistry as they are highly atom-economical and often reduce the number of synthetic steps required to build complex molecules. nih.gov The development of MCRs that proceed under mild, environmentally friendly conditions is a significant area of research. acs.org These strategies, combined with the use of recyclable catalysts and renewable resources, are paving the way for more sustainable pathways for the production of pyrazole-based compounds in both academic and industrial settings. benthamdirect.comresearchgate.net
Computational and Theoretical Investigations of 4 Ethynyl 1 2 Fluorophenyl 1h Pyrazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, forming the basis for understanding its stability, geometry, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.govresearchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are used to determine the optimized geometry of a molecule, corresponding to the lowest energy arrangement of its atoms in the ground state. For this compound, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) can predict key structural parameters. purkh.comresearchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound Calculated by DFT Note: The following data are representative values for pyrazole (B372694) derivatives and serve as an illustrative example.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | N1-C5 | 1.38 Å |
| Bond Length | C4-C(ethynyl) | 1.42 Å |
| Bond Length | C(ethynyl)≡C(ethynyl) | 1.21 Å |
| Bond Length | N1-C(phenyl) | 1.43 Å |
| Bond Angle | C5-N1-N2 | 112.0° |
| Bond Angle | N1-N2-C3 | 105.5° |
| Dihedral Angle | C5-N1-C(phenyl)-C(phenyl) | 45.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO energy relates to its electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. pku.edu.cn A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This parameter helps in understanding intramolecular charge transfer processes. For this compound, the distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Table 2: Illustrative FMO Properties for this compound Note: The following data are representative values for pyrazole derivatives and serve as an illustrative example.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for analyzing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential at a particular electron density, providing a visual guide to the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com
In an MEP map, regions of negative potential (typically colored red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazole ring and the fluorine atom on the phenyl ring due to their high electronegativity. semanticscholar.org The hydrogen atom of the ethynyl (B1212043) group and the hydrogen atoms on the aromatic rings would likely exhibit positive potential.
Conformational Landscapes and Dynamics
While quantum chemical calculations describe the static, ground-state properties of a molecule, its actual behavior is dynamic. Conformational analysis and molecular dynamics simulations explore how the molecule moves and changes shape, which is essential for understanding its interactions and stability.
Tautomerism is a common phenomenon in pyrazole chemistry, particularly annular prototropic tautomerism, where a proton can shift between the two nitrogen atoms in the ring. nih.govresearchgate.net However, in this compound, the presence of the 2-fluorophenyl substituent at the N1 position precludes this type of tautomerism.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and stability in various environments, such as in a vacuum or solvated in water. researchgate.net
Mechanistic Insights into Chemical Transformations Involving this compound
The ethynyl group at the C4 position of the pyrazole ring in this compound is a versatile functional handle that can participate in a variety of chemical transformations. Computational and theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these reactions. While specific studies on this exact molecule are limited, mechanistic insights can be drawn from computational investigations of analogous ethynyl-substituted heterocyclic systems. The primary transformations of the ethynyl group involve cycloaddition reactions, palladium-catalyzed cross-coupling reactions, and homocoupling reactions, each with distinct mechanistic pathways.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. For this compound, this reaction would involve its treatment with an organic azide (B81097) in the presence of a copper(I) catalyst to yield a 1,4-disubstituted triazole.
Computational studies on similar systems have detailed the catalytic cycle. The currently accepted mechanism involves the formation of a copper(I) acetylide complex from the terminal alkyne. This is followed by the coordination of the organic azide to the copper center. A key step is the subsequent cycloaddition, which is believed to proceed through a six-membered copper-containing intermediate, leading to the formation of the triazole ring. The final step is the regeneration of the copper(I) catalyst. DFT calculations have been employed to determine the geometries and energies of the intermediates and transition states in this cycle. These studies often focus on the role of the copper catalyst in lowering the activation energy of the cycloaddition compared to the uncatalyzed thermal reaction.
The regioselectivity of the reaction, favoring the 1,4-disubstituted product, is a key aspect explained by computational models. The interaction between the HOMO of the copper acetylide and the LUMO of the azide is a determining factor. The table below presents representative theoretical data for the 1,3-dipolar cycloaddition of a model azide with an ethynyl-pyrazole system, illustrating the calculated activation and reaction energies.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Formation of Copper Acetylide | 5-10 | -15 to -20 |
| Cycloaddition Transition State | 12-18 | - |
| Formation of Triazole Product | - | -40 to -50 |
| Note: The data presented are representative values from DFT studies on analogous systems and are intended for illustrative purposes. |
Palladium-Catalyzed Cross-Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, this reaction would typically involve coupling with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
The catalytic cycle of the Sonogashira reaction has been extensively studied through computational methods. The mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the base. The key step is the transmetalation of the acetylide group from copper to the palladium(II) complex. The final step is the reductive elimination from the palladium complex to yield the coupled product and regenerate the Pd(0) catalyst.
DFT calculations have provided valuable insights into the energetics of each step of the catalytic cycle. These studies have helped to understand the role of the ligands on the palladium catalyst, the effect of the base, and the mechanism of the transmetalation step. The relative energies of the intermediates and transition states can be calculated to predict the rate-determining step of the reaction.
Homocoupling Reactions
The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric diynes. For this compound, this reaction would lead to the formation of a symmetrical 1,4-bis(1-(2-fluorophenyl)-1H-pyrazol-4-yl)buta-1,3-diyne.
Mechanistic studies, supported by DFT calculations, suggest that the reaction proceeds through the formation of a copper(I) acetylide intermediate. nih.govrsc.org The oxidation of this intermediate, often by oxygen in the air, is a crucial step. The exact mechanism of the carbon-carbon bond formation is still a subject of some debate, with proposals involving either a dicopper(II)-diacetylide intermediate or a mechanism proceeding through a dicopper(III) species. nih.gov Computational studies have been used to evaluate the feasibility of these different pathways by calculating the energies of the proposed intermediates and transition states. rsc.org The role of the amine base in the reaction, which is typically a tertiary amine like TMEDA, has also been investigated computationally.
The following table summarizes the key mechanistic features of these transformations.
| Reaction Type | Key Intermediates | Role of Catalyst | Mechanistic Insights from Computation |
| 1,3-Dipolar Cycloaddition | Copper(I) acetylide, six-membered copper-containing intermediate | Lowers activation energy, controls regioselectivity | Elucidation of the catalytic cycle, confirmation of the concerted but asynchronous nature of the cycloaddition. |
| Sonogashira Coupling | Pd(II)-aryl complex, Copper(I) acetylide, Pd(II)-aryl-acetylide complex | Facilitates oxidative addition, transmetalation, and reductive elimination | Determination of the energetics of the catalytic cycles, understanding ligand effects. |
| Glaser-Hay Coupling | Copper(I) acetylide, proposed dicopper(II)-diacetylide or dicopper(III) intermediates | Catalyzes the oxidative coupling of the acetylide units | Evaluation of different proposed mechanistic pathways, understanding the role of the oxidant and base. rsc.org |
Chemical Reactivity and Derivatization Strategies for 4 Ethynyl 1 2 Fluorophenyl 1h Pyrazole
Reactions at the Ethynyl (B1212043) Moiety
The terminal alkyne functionality is a versatile handle for a variety of chemical transformations, including cycloadditions, additions, and cross-coupling reactions. These reactions allow for the extension of the molecule's π-system and the introduction of new functional groups and structural motifs.
The terminal alkyne group of 4-ethynyl-1-aryl-pyrazoles makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole ring acts as a stable linker, connecting the pyrazole (B372694) scaffold to a wide array of other molecules, including biomolecules, polymers, and fluorescent dyes synarchive.comnih.gov. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups acs.orgrsc.org.
The reaction typically proceeds in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent, or by using a stable copper(I) source acs.org. The choice of solvent and ligands can influence the reaction rate and efficiency.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) | Ref |
| 4-Ethynyl-1-aryl-pyrazole | Benzyl Azide (B81097) | Cu(I) | Various | 1-Benzyl-4-(1-aryl-1H-pyrazol-4-yl)-1H-1,2,3-triazole | High | synarchive.com |
| 4-Ethynyl-1-phenyl-pyrazole | Azidomethyl Phenyl Sulfide | CuSO4·5H2O, Sodium Ascorbate | tBuOH/H2O | 1-(Phenylthiomethyl)-4-(1-phenyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole | 95 |
This table presents representative examples of CuAAC reactions with related 4-ethynyl-1-aryl-pyrazoles.
The ethynyl group of 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole is susceptible to various addition reactions, allowing for the introduction of different functional groups at the C4-position.
Hydration: The hydration of the terminal alkyne, typically catalyzed by mercury(II) salts or other transition metals, would lead to the formation of a methyl ketone derivative, 4-acetyl-1-(2-fluorophenyl)-1H-pyrazole. This transformation follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne.
Halogenation: Electrophilic halogenation of the alkyne can be achieved using various halogenating agents. For instance, reaction with N-halosuccinimides (NXS) can introduce a halogen atom onto the pyrazole ring, typically at the C4 position if unsubstituted researchgate.netwikipedia.org. For an ethynyl-substituted pyrazole, addition across the triple bond would be expected, potentially leading to dihaloalkene derivatives. The regioselectivity and stereoselectivity of the addition would depend on the reaction conditions and the halogenating agent used.
Hydroamination: The addition of N-H bonds across the alkyne triple bond, or hydroamination, provides a direct route to enamines or imines. This reaction can be catalyzed by various transition metals, including copper, rhodium, and palladium dicp.ac.cnnih.govrsc.org. The hydroamination of this compound with primary or secondary amines could yield valuable intermediates for further synthetic manipulations. For instance, intermolecular Cope-type hydroamination of 1,3-diynes with hydrazine (B178648) is a known strategy for synthesizing 3,5-disubstituted pyrazoles nih.govrsc.org.
| Reaction Type | Reagents | Product |
| Hydration | H2O, HgSO4/H2SO4 | 4-Acetyl-1-(2-fluorophenyl)-1H-pyrazole |
| Bromination | Br2 | 4-(1,2-Dibromoethenyl)-1-(2-fluorophenyl)-1H-pyrazole |
| Hydroamination | R2NH, Catalyst | 4-(2-(Dialkylamino)ethenyl)-1-(2-fluorophenyl)-1H-pyrazole |
This table illustrates the expected products from addition reactions to the ethynyl group based on general alkyne reactivity.
The terminal alkyne of this compound is a key functional group for participating in various palladium-catalyzed cross-coupling reactions, enabling the synthesis of extended π-conjugated systems.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst synarchive.comnih.gov. The Sonogashira coupling of this compound with various aryl halides would lead to the formation of 4-(arylethynyl)-1-(2-fluorophenyl)-1H-pyrazoles, which are of interest for their potential applications in materials science and as fluorescent probes. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst nih.gov.
Heck Reaction: While the classic Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, variations of this reaction can be used to couple alkynes researchgate.netmdpi.comnih.gov. For instance, a carbonylative Heck coupling of aryl bromides with vinyl ethers has been used to synthesize precursors for aryl-substituted pyrazoles nih.gov. The Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 1-protected-4-alkenyl-1H-pyrazoles clockss.org.
| Coupling Partner | Catalyst System | Product | Yield (%) | Ref |
| Iodobenzene | Pd(PPh3)2Cl2, CuI, Et3N | 4-(Phenylethynyl)-1-(2-fluorophenyl)-1H-pyrazole | Good | nih.gov |
| 4-Iodoanisole | Pd(OAc)2, PPh3, CuI, Et3N | 4-((4-Methoxyphenyl)ethynyl)-1-(2-fluorophenyl)-1H-pyrazole | Good | nih.gov |
| Vinyl Bromide | Pd(OAc)2, P(o-tol)3, Et3N | 4-(But-1-en-3-yn-1-yl)-1-(2-fluorophenyl)-1H-pyrazole | Moderate | researchgate.net |
This table provides representative examples of cross-coupling reactions with related ethynyl-pyrazole substrates.
Transformations of the Pyrazole Core
The pyrazole ring, while aromatic and generally stable, can undergo functionalization through various methods, including C-H activation and ring annulation reactions, leading to the formation of complex polyheterocyclic systems.
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For pyrazoles, palladium-catalyzed direct C-H arylation is a well-established method for introducing aryl groups at the C5-position researchgate.net. The regioselectivity of the arylation can often be controlled by the choice of catalyst, directing group, and reaction conditions. For 1-(2-fluorophenyl)-1H-pyrazole derivatives, the fluorine substituent on the phenyl ring could potentially influence the electronic properties and reactivity of the pyrazole core in C-H activation reactions chemrxiv.org. Research on anilides has shown that ortho-arylation can be achieved via palladium-catalyzed twofold C-H functionalization mit.edu.
| Coupling Partner | Catalyst | Base | Product | Ref |
| Aryl Bromide | Pd(OAc)2 | K2CO3 | 5-Aryl-1-(2-fluorophenyl)-4-ethynyl-1H-pyrazole | researchgate.net |
| Aryl Iodide | Pd(OAc)2 | Ag2O | 5-Aryl-1-(2-fluorophenyl)-4-ethynyl-1H-pyrazole | nih.gov |
This table illustrates potential C-H activation reactions on the pyrazole core based on known methodologies.
The pyrazole ring can serve as a building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The ethynyl substituent at the C4-position and the adjacent C5-position provide a reactive site for annulation reactions.
Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized through the condensation of 5-aminopyrazoles with various β-dicarbonyl compounds or their equivalents nih.govresearchgate.netnih.govias.ac.inresearchgate.net. While this compound does not possess a 5-amino group, derivatization of the ethynyl group or functionalization at the C5-position could provide the necessary precursors for this type of cyclization.
Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized by reacting 5-aminopyrazoles with α,β-unsaturated ketones mdpi.comnih.gov. Alternatively, functionalization of the ethynyl group of this compound into a suitable precursor could enable the construction of the pyridine (B92270) ring. For example, reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone (B1666692) yields a pyrazolo[3,4-b]pyridine derivative nih.gov.
| Reaction Type | Reagents | Fused Heterocycle |
| Pyrazolo[1,5-a]pyrimidine synthesis | (From 5-amino-4-cyano-pyrazole) + Benzylidene malononitrile | Substituted Pyrazolo[1,5-a]pyrimidine |
| Pyrazolo[3,4-b]pyridine synthesis | (From 5-aminopyrazole) + α,β-Unsaturated Ketone, ZrCl4 | Substituted Pyrazolo[3,4-b]pyridine |
This table outlines general strategies for the synthesis of fused pyrazole systems that could be adapted for derivatives of the target compound.
Modifications of the Fluorophenyl Moiety
The 2-fluorophenyl group attached to the pyrazole core offers a versatile platform for further chemical modifications. The fluorine atom and the pyrazole ring itself exert electronic effects that influence the regioselectivity of subsequent reactions on the aromatic ring. These modifications can be broadly categorized into electrophilic aromatic substitution and cross-coupling reactions, which allow for the introduction of a wide array of functional groups.
The fluorine substituent on the phenyl ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. The pyrazole ring, being electron-withdrawing, also deactivates the phenyl ring. Consequently, the positions for electrophilic attack are influenced by the combined directing effects of these two substituents. The fluorine atom directs incoming electrophiles to its ortho and para positions (C3 and C5 of the fluorophenyl ring), while the pyrazole substituent at C1 of the phenyl ring will also influence the electron density distribution.
Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be envisioned on the fluorophenyl ring, though potentially requiring forcing conditions due to the deactivating nature of the substituents. For instance, nitration could be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. Halogenation, such as bromination or chlorination, could be performed in the presence of a Lewis acid catalyst.
| Reaction Type | Reagents and Conditions | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group on the fluorophenyl ring |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of -Br or -Cl group on the fluorophenyl ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) on the fluorophenyl ring |
This table is illustrative of potential reactions and expected outcomes based on general principles of electrophilic aromatic substitution.
To engage in cross-coupling reactions, the fluorophenyl moiety of this compound would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as mentioned previously, or via other synthetic routes. Once a halo-substituted derivative is obtained, a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions can be employed.
Palladium-catalyzed cross-coupling reactions are particularly valuable for creating diverse molecular architectures. The Suzuki-Miyaura coupling, for example, utilizes boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. nih.govrsc.org Similarly, the Stille coupling employs organotin reagents, and the Buchwald-Hartwig amination allows for the formation of C-N bonds.
For instance, a hypothetical 1-(2-fluoro-4-iodophenyl)-4-ethynyl-1H-pyrazole could undergo a Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst and a base to yield a biaryl product. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Research on related pyrazole structures has demonstrated the utility of catalysts like Pd(PPh₃)₄ for such transformations. nih.gov
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl derivative |
| Stille | Organostannane | Pd catalyst | Aryl, vinyl, or alkyl substituted derivative |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Arylamine derivative |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Arylalkyne derivative |
This table outlines potential cross-coupling reactions for a suitably functionalized derivative of this compound.
The Sonogashira coupling is another relevant reaction, particularly given the presence of the ethynyl group on the pyrazole ring. While the focus here is on the fluorophenyl moiety, it is worth noting that the ethynyl group itself is a handle for further Sonogashira couplings, highlighting the multiple reactive sites available for derivatization on the parent molecule. nih.gov
Advanced Applications in Chemical Sciences and Technology Excluding Clinical/pharmaceutical/dosage
Utilization as Versatile Building Blocks in Complex Organic Synthesis
The ethynyl (B1212043) group is a particularly powerful functional handle, enabling a wide array of chemical transformations. This allows for the strategic incorporation of the 1-(2-fluorophenyl)-1H-pyrazole moiety into larger, more complex structures.
The terminal alkyne of 4-ethynyl-1-(2-fluorophenyl)-1H-pyrazole is a key reactive site for the construction of new heterocyclic frameworks through various cycloaddition reactions. The pyrazole (B372694) unit itself is a stable aromatic heterocycle, making the ethynyl group available for further chemical elaboration.
One of the most prominent reactions involving terminal alkynes is the [3+2] cycloaddition, a cornerstone of click chemistry. For instance, in the presence of an azide (B81097), this compound can readily form a 1,2,3-triazole ring. This reaction is highly efficient and regioselective, providing a straightforward route to pyrazole-triazole hybrid structures. These hybrid systems are of interest for their unique electronic properties and potential as ligands in coordination chemistry.
Furthermore, the ethynyl group can participate in Diels-Alder reactions, acting as a dienophile. Reaction with a suitable diene would lead to the formation of a six-membered ring fused to the pyrazole or appended to it, depending on the diene's structure. This opens pathways to complex polycyclic systems containing the pyrazole core.
The versatility of the ethynyl group is further demonstrated by its ability to undergo addition reactions with various nucleophiles. For example, reaction with amines or thiols can lead to the formation of enamines and vinyl sulfides, respectively, which are themselves valuable intermediates for the synthesis of other heterocyclic compounds.
Table 1: Potential Heterocyclic Systems Derived from this compound
| Reactant | Reaction Type | Resulting Heterocyclic System |
|---|---|---|
| Organic Azide | [3+2] Cycloaddition | 1,2,3-Triazole |
| Diene | [4+2] Cycloaddition | Substituted Benzene (B151609)/Cyclohexadiene |
| Hydrazine (B178648) | Addition/Cyclization | Pyrazole |
| Amine | Addition | Enamine |
The rigid, planar structure of the pyrazole ring, combined with the linear geometry of the ethynyl group, makes this compound an excellent building block for the synthesis of extended π-conjugated systems, including polycyclic aromatic hydrocarbons (PAHs) and supramolecular assemblies.
A key reaction in this context is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. By reacting this compound with various dihaloarenes, extended, linear, conjugated molecules can be constructed. Intramolecular cyclization of these products can then lead to the formation of novel PAHs containing a pyrazole unit.
The presence of the pyrazole ring and the fluorophenyl group can also be exploited to direct the formation of ordered supramolecular structures. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the C-H bonds of the pyrazole and phenyl rings can act as hydrogen bond donors. These non-covalent interactions can guide the self-assembly of individual molecules into well-defined, higher-order architectures such as sheets, columns, or cages.
Role in Materials Science
The electronic and structural properties of this compound make it an attractive component for the development of advanced functional materials.
The incorporation of the 1-(2-fluorophenyl)-1H-pyrazole moiety into conjugated organic molecules can significantly influence their optical and electronic properties. The pyrazole ring is an electron-rich heterocycle, and when combined with the electron-withdrawing fluorine atom on the phenyl ring, it can create a molecule with a significant dipole moment. This can be advantageous in materials designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The ethynyl group provides a convenient point of attachment for incorporating this pyrazole derivative into larger conjugated systems, such as oligomers and polymers. The resulting materials may exhibit interesting charge-transport properties and tunable emission wavelengths. The fluorine substitution can also enhance the material's stability and influence its molecular packing in the solid state, which are crucial factors for device performance.
The terminal alkyne of this compound allows it to be used as a monomer in various polymerization reactions. For example, it can undergo alkyne metathesis polymerization to produce poly(acetylene)s with pendant 1-(2-fluorophenyl)-1H-pyrazole groups. These polymers would possess a conjugated backbone and functional side chains, making them candidates for applications as sensors, catalysts, or electronic materials.
Furthermore, this compound can be used in "grafting-to" or "grafting-from" polymerization techniques to modify the surface of materials or the structure of existing polymers. For instance, it can be attached to a polymer backbone via click chemistry, introducing the specific properties of the pyrazole moiety to the bulk material.
The rigid, rod-like shape of molecules containing the this compound unit suggests its potential use in the design of liquid crystals. By attaching long alkyl chains to the pyrazole or phenyl rings, it is possible to induce mesophase behavior. The polar fluorine atom and the hydrogen-bonding capabilities of the pyrazole ring can enhance the intermolecular interactions that lead to the formation of liquid crystalline phases. The development of pyrazole-based liquid crystals is an emerging area of research, with potential applications in display technologies and optical sensors.
Design and Synthesis of Ligands for Coordination Chemistry
The nitrogen-containing heterocyclic system of pyrazole derivatives makes them exceptional ligands in coordination chemistry. mocedes.orgresearchgate.net The presence of two adjacent nitrogen atoms in the pyrazole ring of this compound allows it to act as a potent chelating agent for a wide array of metal ions. researchgate.netresearchgate.net
Chelation and Complexation Properties of Pyrazole Derivatives
Pyrazole and its derivatives are well-established as versatile ligands capable of coordinating with metal ions in various modes. researchgate.netresearchgate.net The two nitrogen atoms of the pyrazole ring can act as electron donors, facilitating the formation of stable coordination complexes. researchgate.netbenthamdirect.com The specific structure of this compound, featuring a π-system from the ethynyl group and the electronic influence of the fluorophenyl ring, can modulate the electron density on the pyrazole nitrogens, thereby influencing its binding affinity and selectivity for different metal centers.
The chelation process often involves the pyrazole ring acting as a monodentate or, more commonly in multi-pyrazole ligand systems, as a bridging bidentate ligand, leading to the formation of stable five- or six-membered chelate rings with the metal ion. mocedes.orgnih.gov This ability to form stable complexes is fundamental to their application in various chemical technologies. mocedes.org The stability and stoichiometry of these complexes can be investigated using techniques like spectrophotometry. mocedes.org For instance, studies on other pyrazole-based ligands have demonstrated the formation of 1:1 complexes with metal ions like Ag(I). mocedes.org
Table 1: Coordination Properties of Selected Pyrazole-Based Ligands
| Ligand Type | Metal Ion(s) | Complex Stoichiometry | Key Findings |
|---|---|---|---|
| Bis(pyrazol-1-ylmethyl)benzene | Ag(I) | 1:1 | Stability is influenced by the substitution pattern on the benzene linker. mocedes.org |
| 2,6-bis(1H-pyrazol-3-yl)pyridines | Fe(II), Ru(II), Os(II) | 1:1 (Ligand:Metal) | Forms rigid pincer-type complexes; protic NH groups influence properties. nih.gov |
| Pyrazole-acetamide | Cd(II), Cu(II), Fe(III) | 1:2 (Metal:Ligand) | Forms mononuclear coordination complexes with varied geometries. nih.gov |
| Pyrazolone-based β-ketoamines | Ru(II) | 1:1 (Ligand:Metal) | Forms stable N,O-chelating complexes with arene ruthenium fragments. dntb.gov.ua |
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from pyrazole-based ligands are of significant interest for their catalytic activities. researchgate.net The structural and electronic properties of the ligand, such as the substituents on the pyrazole ring, play a crucial role in tuning the catalytic performance of the metal center. nih.govdntb.gov.ua The this compound scaffold can be used to synthesize complexes with potential applications in various catalytic transformations.
For example, pincer-type pyrazole complexes have demonstrated roles in reactions such as the aerobic oxidation of phosphines and the disproportionation of hydrazines. nih.gov In these systems, the pyrazole NH groups can participate directly in the reaction mechanism through proton transfer or hydrogen bonding, showcasing metal-ligand cooperativity. nih.gov The specific electronic properties imparted by the 2-fluorophenyl group in this compound could further modulate the Lewis acidity of the coordinated metal and the Brønsted acidity of any protic sites, potentially leading to novel catalytic activities. nih.gov
Table 2: Examples of Catalytic Applications of Pyrazole-Derived Metal Complexes
| Metal Complex System | Type of Catalysis | Reaction Catalyzed | Reference |
|---|---|---|---|
| Pincer-type Iron(II) Pyrazole Complex | Redox Catalysis | N-N bond cleavage and disproportionation of hydrazine. nih.gov | nih.gov |
| Ruthenium(II) Pyrazole-pNHC Complex | Not specified | Investigated for stoichiometric reactivities. nih.gov | nih.gov |
| Copper(II) Pyrazolone Complexes | Polymerization | Catalysis for norbornene polymerization. dntb.gov.ua | dntb.gov.ua |
Potential in Agrochemical Development
The pyrazole ring is a key pharmacophore in modern agrochemicals, found in numerous commercial herbicides, fungicides, and insecticides. nih.govnih.gov The unique substitution pattern of this compound suggests its potential as a building block for new active ingredients in crop protection.
Herbicidal Compound Scaffolds Derived from Pyrazole
Many potent commercial herbicides are based on the pyrazole scaffold. nih.gov A significant class of pyrazole-based herbicides acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org This enzyme is crucial for plastoquinone (B1678516) biosynthesis in plants, and its inhibition leads to a characteristic bleaching of the plant tissues. nih.gov
Recent research has focused on designing novel pyrazole derivatives containing a benzoyl scaffold that show high inhibitory activity against HPPD. nih.govacs.org For instance, certain compounds have demonstrated superior pre- and post-emergence herbicidal activities against weeds like Echinochloa crusgalli compared to commercial standards, while also showing excellent crop safety for maize, cotton, and wheat. nih.govacs.org The 1-(2-fluorophenyl) group in this compound is a feature found in some modern agrochemicals, and its combination with the ethynyl and pyrazole moieties could lead to the development of new HPPD inhibitors or herbicides with other modes of action. nih.gov
Table 3: Herbicidal Activity of Experimental Pyrazole Derivatives
| Compound Class | Target Weed(s) | Treatment | Key Finding |
|---|---|---|---|
| Pyrazole derivatives with benzoyl scaffold | Echinochloa crusgalli | Pre-emergence | Superior root and stem inhibition compared to topramezone (B166797) and mesotrione. nih.govacs.org |
| Phenylpyridine-containing pyrazoles | Digitaria sanguinalis, Abutilon theophrasti | Post-emergence | Moderate herbicidal activities observed. nih.gov |
| Pyroxasulfone analogues | Grass and broadleaf weeds | Pre-emergence | Provides excellent control in corn and soybean fields. nih.gov |
Fungicidal Agent Precursors
The pyrazole ring is a highly effective structural component in the design of modern fungicides. nih.govnih.gov A prominent class of pyrazole fungicides are the succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiration process. acs.org Commercially successful fungicides like fluxapyroxad (B1673505) and pyraclostrobin (B128455) incorporate a pyrazole ring, demonstrating the scaffold's importance. nih.govacs.org
The synthesis of novel pyrazole carboxamides and other derivatives is a key strategy in the search for new fungicidal agents. nih.govnih.gov Research has shown that modifying the substituents on the pyrazole ring can significantly influence the spectrum and potency of antifungal activity against various plant pathogens like Botrytis cinerea, Rhizoctonia solani, and Valsa mali. nih.govacs.org For example, introducing a p-trifluoromethylphenyl moiety has been shown to result in high fungicidal activity. nih.gov The 4-ethynyl and 1-(2-fluorophenyl) groups of the title compound represent unique functionalities that could be elaborated into novel pyrazole-based fungicides, potentially leading to new modes of action or improved efficacy. nih.govmdpi.com
Table 4: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Type | Fungal Pathogen | EC₅₀ (μg/mL) |
|---|---|---|
| Pyrazole with p-trifluoromethylphenyl moiety | Valsa mali | 1.787 |
| Pyrazole with p-trifluoromethylphenyl moiety | Thanatephorus cucumeris | 1.638 |
| Isoxazole pyrazole carboxylate derivative | Rhizoctonia solani | 0.37 |
| Pyrazole carboxylate with thiazole (B1198619) backbone | Botrytis cinerea | 0.40 |
| Pyrazole carboxylate with thiazole backbone | Valsa mali | 0.32 |
Applications in Fluorescent Probes and Sensors (Non-biological Detection)
Small organic molecules that can signal the presence of specific analytes through a change in their fluorescence are invaluable tools in chemical analysis. nih.gov Pyrazole derivatives have emerged as a versatile scaffold for the design of such fluorescent probes due to their favorable photophysical properties and synthetic accessibility. nih.govnih.gov While many applications are in bioimaging, the principles are directly applicable to non-biological detection in environmental and industrial monitoring. nih.gov
The core structure of this compound contains the necessary components—a heterocyclic fluorophore base and sites for functionalization—to be developed into a chemosensor. The pyrazole nitrogens can act as a binding site for metal ions, and the ethynyl and fluorophenyl groups can be used to tune the electronic and photophysical properties of the molecule. researchgate.netsemanticscholar.org
For example, pyrazole-based sensors have been developed for the selective "turn-on" fluorescent detection of metal ions such as Zn²⁺, Cd²⁺, and Fe³⁺ in solution. researchgate.netsemanticscholar.orgrsc.org The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the pyrazole ligand restricts intramolecular rotation or alters electronic transitions, leading to a significant increase in fluorescence intensity. researchgate.net The selectivity of the probe can be tuned by modifying the structure of the ligand to favor coordination with a specific ion. semanticscholar.org
Table 5: Pyrazole-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Type | Analyte | Response | Limit of Detection (LOD) |
|---|---|---|---|
| Pyridine (B92270) Pyrazole | Zn²⁺ / Cd²⁺ | Fluorescence "turn-on" | Not specified |
| Polycyclic Pyrazole | Fe³⁺ | Fluorescence "turn-off" | 3.41 μM |
| Tb(III) Coordination Polymer with Pyrazole Ligand | Quinolone Antibiotics | Fluorescence "turn-on" | 8.0 nM (for Norfloxacin) |
Future Research Directions and Emerging Paradigms for 4 Ethynyl 1 2 Fluorophenyl 1h Pyrazole
Exploration of Novel Synthetic Pathways and Methodological Enhancements
Future research will likely focus on developing more efficient, regioselective, and scalable synthetic routes to 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole. While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundation, emerging methodologies offer significant improvements. jetir.orgmdpi.com Advanced strategies such as transition-metal-catalyzed reactions, one-pot multicomponent processes, and photoredox catalysis are expected to play a pivotal role. mdpi.comorganic-chemistry.org
For instance, palladium- or copper-catalyzed cross-coupling reactions could be explored to introduce the ethynyl (B1212043) group at the C4 position of a pre-functionalized 1-(2-fluorophenyl)-1H-pyrazole precursor. Another promising avenue is the [3+2] cycloaddition of diazo compounds with appropriately substituted alkynes, which is a fundamental method for pyrazole ring construction. organic-chemistry.org Methodological enhancements could involve the use of flow chemistry, which offers improved control over reaction parameters, enhanced safety, and potential for easier scale-up compared to batch processes. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Transition-Metal Catalysis | High efficiency, broad functional group tolerance, regioselectivity. organic-chemistry.org | Optimization of catalysts (e.g., Palladium, Copper, Silver), ligand design, and reaction conditions. mdpi.com |
| One-Pot Multicomponent Reactions | High atom and step economy, reduced waste, operational simplicity. mdpi.commdpi.com | Design of novel reaction cascades combining ring formation and functionalization. |
| Photoredox Catalysis | Mild reaction conditions (ambient temperature, visible light), access to unique reactive intermediates. organic-chemistry.org | Identification of suitable photosensitizers and reaction pathways for C-H functionalization or cyclization. |
| Flow Chemistry | Enhanced process control, improved safety and scalability, potential for automation. nih.gov | Translation of optimized batch reactions to continuous flow systems. |
Advanced Computational Design and Predictive Modeling for Chemical Behavior
Computational chemistry is a powerful tool for accelerating the discovery and optimization of molecular properties. eurasianjournals.com Future research on this compound will heavily leverage computational methods to predict its chemical behavior and guide experimental work. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, orbital energies (HOMO/LUMO), and reactivity. eurasianjournals.comnih.gov
Molecular dynamics (MD) simulations can be employed to understand the conformational dynamics and intermolecular interactions of the compound in various environments, which is crucial for designing materials or catalysts. eurasianjournals.comresearchgate.net Furthermore, predictive modeling can be used to forecast key properties such as solubility, stability, and potential for self-assembly. These computational studies can help in the rational design of derivatives with tailored electronic and photophysical properties for specific applications. nih.govnih.gov
Table 2: Computationally Predicted Properties for Research Focus
| Property | Computational Method | Potential Application Relevance |
|---|---|---|
| Electronic Structure (HOMO/LUMO) | Density Functional Theory (DFT) | Predicting reactivity, electronic transitions, and suitability for organic electronics. eurasianjournals.com |
| Molecular Electrostatic Potential | DFT | Understanding intermolecular interactions and sites for electrophilic/nucleophilic attack. |
| Vibrational Frequencies | DFT | Aiding in the interpretation of experimental spectroscopic data (IR, Raman). |
| Conformational Analysis | Molecular Mechanics/MD Simulations | Determining stable geometries and their influence on material packing and properties. eurasianjournals.com |
| Binding Affinity to Metal Centers | Docking, DFT | Designing novel ligands for homogeneous catalysis. nih.gov |
Development of Sustainable and Eco-friendly Synthesis Technologies for the Compound
The principles of green chemistry are increasingly integral to modern synthetic chemistry. researchgate.netnih.gov A major future research direction will be the development of sustainable methods for producing this compound. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. benthamdirect.com
Key strategies include the use of green solvents like water or ethanol, or performing reactions under solvent-free conditions. thieme-connect.comtandfonline.com The development and application of recyclable heterogeneous catalysts, such as zeolites or polymer-supported catalysts, can replace traditional homogeneous catalysts, simplifying product purification and reducing waste. mdpi.comthieme-connect.com Furthermore, energy-efficient techniques like microwave-assisted or ultrasonic-assisted synthesis can significantly shorten reaction times and improve yields, contributing to a more sustainable process. thieme-connect.commdpi.com
Table 3: Framework for Sustainable Synthesis Development
| Green Chemistry Principle | Application to Synthesis | Expected Outcome |
|---|---|---|
| Waste Prevention | Employing one-pot or multicomponent reactions. tandfonline.com | Higher atom economy, reduced number of purification steps. |
| Safer Solvents & Reagents | Using water, ethanol, or solvent-free conditions. thieme-connect.com | Reduced environmental impact and operational hazards. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation. mdpi.com | Faster reaction rates, lower energy consumption. |
| Catalysis | Developing recyclable solid-supported or nanocatalysts. jetir.orgmdpi.com | Simplified workup, catalyst reusability, reduced metal leaching. |
Expansion into Novel Non-Biological Material and Catalytic Applications
The distinct structural motifs of this compound make it a highly attractive building block for materials science and catalysis. researchgate.netmdpi.com The terminal ethynyl group is a versatile handle for post-synthetic modification, particularly through 'click' chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling, enabling the construction of complex macromolecules and polymers.
Future research could explore the incorporation of this pyrazole unit into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). mdpi.com The pyrazole ring itself, with its two nitrogen atoms, can act as an effective ligand for coordinating with metal ions. nih.gov This opens up possibilities for designing novel metal-organic frameworks (MOFs) or developing bespoke homogeneous catalysts for various organic transformations, where the 2-fluorophenyl substituent can be used to fine-tune the electronic properties and stability of the catalytic complex. researchgate.netnih.gov
Structure-Property Relationship Studies in Non-Biological Contexts for Performance Optimization
A systematic investigation into the structure-property relationships (SPRs) of this compound and its derivatives is essential for optimizing its performance in non-biological applications. mdpi.comnih.gov This involves synthesizing a library of analogues with systematic structural variations and evaluating the impact of these changes on their physicochemical properties.
For example, modifying the substituents on the phenyl ring (e.g., introducing electron-donating or electron-withdrawing groups) could modulate the compound's photophysical properties, such as its absorption and emission spectra. mdpi.com Similarly, replacing the ethynyl group with other functional moieties could alter its reactivity and potential for polymerization. By correlating these structural modifications with changes in material or catalytic performance, predictive models can be built to guide the design of next-generation molecules with enhanced and highly specific functionalities. nih.gov
Table 4: Proposed Analogs for Structure-Property Relationship Studies
| Point of Modification | Proposed Substituent Change | Property to Investigate |
|---|---|---|
| C4-Position | Replace ethynyl with cyano, vinyl, or boronic ester groups. | Reactivity, polymerization potential, electronic properties. |
| N1-Phenyl Ring | Vary substituents at para- or meta-positions (e.g., -OCH₃, -NO₂, -CF₃). | Photophysical properties (fluorescence), electrochemical behavior. mdpi.com |
| Pyrazole Core | Introduce substituents at C3 or C5 positions (e.g., methyl, trifluoromethyl). | Steric effects on catalytic activity, thermal stability. mdpi.com |
Q & A
Q. What synthetic strategies are effective for preparing 4-Ethynyl-1-(2-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or alkynes. A common approach involves:
Cyclization : Reacting 2-fluorophenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole core .
Ethynylation : Introducing the ethynyl group via Sonogashira coupling or nucleophilic substitution, using palladium catalysts and trimethylsilylacetylene .
Critical Parameters :
- Temperature (60–80°C for cyclization; 25–50°C for ethynylation).
- Solvent choice (ethanol for cyclization; DMF or THF for coupling reactions).
- Purification via column chromatography (Hexane/EtOAc gradients) .
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclization + Ethynylation | 45–60 | Pd(PPh₃)₄, CuI, TMS-acetylene | |
| One-pot synthesis | 35–50 | Microwave-assisted, 100°C |
Q. How does the 2-fluorophenyl substituent influence the compound's electronic properties and stability?
- Methodological Answer : The electron-withdrawing fluorine atom at the 2-position of the phenyl ring enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative degradation in hepatic microsomes (t₁/₂ > 120 mins in rat liver microsomes) .
- Electronic Effects : Hammett constants (σₚ = +0.06) indicate moderate resonance withdrawal, stabilizing the pyrazole ring against electrophilic attack .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 7.3–8.1 ppm (fluorophenyl protons), δ 6.5–7.0 ppm (pyrazole C-H), and δ 2.5–3.0 ppm (ethynyl protons) .
- ¹³C NMR : Peaks at ~75 ppm (sp-hybridized ethynyl carbons) and 150–160 ppm (pyrazole ring carbons) .
- HRMS : Exact mass calculated for C₁₁H₈FN₃: [M+H]⁺ = 202.0774 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyrazole analogs?
- Methodological Answer : Contradictions often arise from:
- Structural Variations : Minor substituent changes (e.g., ethynyl vs. methyl groups) alter target selectivity (e.g., kinase vs. protease inhibition) .
- Assay Conditions : Varying pH or ATP concentrations in enzymatic assays (IC₅₀ values may differ by >10-fold) .
Resolution Strategies :
Perform structure-activity relationship (SAR) studies with standardized assays.
Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What computational approaches predict the binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., EGFR, RMSD <2.0 Å) .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap = 4.3 eV), indicating nucleophilic attack susceptibility at the ethynyl group .
Validation : Compare computational ΔG values with experimental SPR data (e.g., Kd = 1.2 μM vs. predicted 1.5 μM) .
Q. How do crystallization conditions affect the polymorphic forms of this compound?
- Methodological Answer :
- Solvent Effects : Polar solvents (e.g., ethanol) favor Form I (monoclinic, P2₁/c), while toluene yields Form II (triclinic, P-1) .
- Temperature : Slow cooling (0.5°C/min) produces larger crystals (>100 μm) suitable for X-ray diffraction .
Pharmacological Impact : Form I exhibits 30% higher bioavailability in murine models due to enhanced solubility .
| Polymorph | Space Group | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Form I | P2₁/c | 12.5 | 65 |
| Form II | P-1 | 8.2 | 45 |
Data Contradiction Analysis
- Example : Conflicting reports on CYP450 inhibition (IC₅₀ = 5 μM vs. 20 μM).
- Root Cause : Differences in human vs. rat liver microsomes.
- Solution : Use species-specific isoforms (e.g., CYP3A4) and normalize to protein content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
